Welcome to the BenchChem Online Store!
molecular formula C8H11IO B3187553 2-Iodo-4,4-dimethylcyclohex-2-enone CAS No. 157952-85-7

2-Iodo-4,4-dimethylcyclohex-2-enone

Cat. No. B3187553
M. Wt: 250.08 g/mol
InChI Key: GCYIUYNQBWWXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05760276

Procedure details

Freshly distilled azidotrimethylsilane (4.61 mL, 34.7 mmol) was added to a stirred solution of 4,4-dimethyl-2-cyclohexen-1-one (available from Aldrich Chemical Co., 3.04 mL, 23.2 mmol) and dichloromethane (35 mL) at 0° C. under argon. The solution was stirred for 2 hours at 0° C. before adding a solution of iodine (11.8 g, 46.3 mmol) in 35 mL of pyridine and 35 mL of dichloromethane. The resulting solution was stirred for 20 hours at room temperature, diluted with ethyl acetate, and was washed with 20% aqueous Na2S2O3, and 10% aqueous HCl, and water, and brine. The solvents were dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (7:1, hexanes:ethyl acetate) to give the title compound as a yellow oil.
Quantity
4.61 mL
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([Si](C)(C)C)=[N+]=[N-].[CH3:8][C:9]1([CH3:16])[CH2:14][CH2:13][C:12](=[O:15])[CH:11]=[CH:10]1.[I:17]I>N1C=CC=CC=1.ClCCl.C(OCC)(=O)C>[I:17][C:11]1[C:12](=[O:15])[CH2:13][CH2:14][C:9]([CH3:16])([CH3:8])[CH:10]=1

Inputs

Step One
Name
Quantity
4.61 mL
Type
reactant
Smiles
N(=[N+]=[N-])[Si](C)(C)C
Name
Quantity
3.04 mL
Type
reactant
Smiles
CC1(C=CC(CC1)=O)C
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
II
Name
Quantity
35 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 2 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 20 hours at room temperature
Duration
20 h
WASH
Type
WASH
Details
was washed with 20% aqueous Na2S2O3, and 10% aqueous HCl, and water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvents were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (7:1, hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC=1C(CCC(C1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.